2-(2,3-Dimethylbenzoyl)pyridine
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Overview
Description
2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic organic compound belonging to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(2,3-Dimethylbenzoyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The general procedure includes the following steps:
Oxidative Addition: Palladium catalyst facilitates the addition of an aryl halide to form a palladium complex.
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The final product, this compound, is formed along with the regeneration of the palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The use of automated reactors and continuous flow systems can enhance the scalability and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium cyanide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The nitrogen lone pair in the pyridine ring is available for forming bonds with protons, making the compound more basic than other heterocyclic amines . This property allows it to participate in various biochemical reactions and pathways, influencing its biological activity.
Comparison with Similar Compounds
- 2-(3,4-Dimethylbenzoyl)pyridine
- 2-(2,4-Dimethylbenzoyl)pyridine
- 2-(2,5-Dimethylbenzoyl)pyridine
Comparison: 2-(2,3-Dimethylbenzoyl)pyridine is unique due to its specific substitution pattern on the benzoyl group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications based on the position of the methyl groups on the benzoyl ring.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESUPZFFYQRIGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642027 |
Source
|
Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-46-5 |
Source
|
Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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